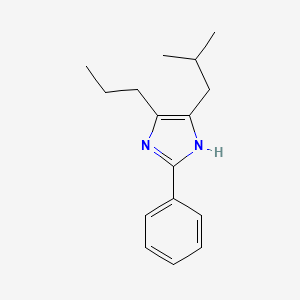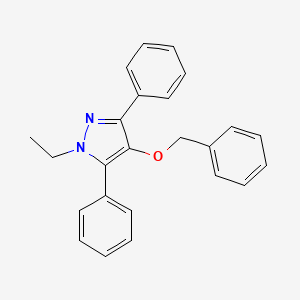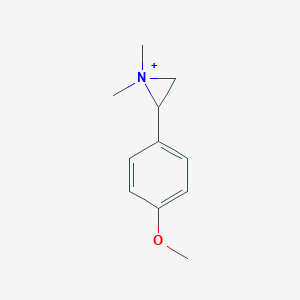
Diethyl(1H-indol-3-yl)sulfanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(1H-indol-3-yl)sulfanium chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-indol-3-yl)sulfanium chloride typically involves the reaction of indole derivatives with diethyl sulfide and a suitable chlorinating agent. One common method is the Fischer indolisation followed by N-alkylation. This process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often include the use of palladium catalysts and microwave irradiation to achieve high yields and rapid reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .
化学反应分析
Types of Reactions
Diethyl(1H-indol-3-yl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indole derivatives .
科学研究应用
Diethyl(1H-indol-3-yl)sulfanium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of Diethyl(1H-indol-3-yl)sulfanium chloride involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. The compound’s indole moiety allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carboxylate: Exhibits antiviral and anticancer properties.
Uniqueness
Diethyl(1H-indol-3-yl)sulfanium chloride is unique due to its sulfanium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
59321-25-4 |
|---|---|
分子式 |
C12H16ClNS |
分子量 |
241.78 g/mol |
IUPAC 名称 |
diethyl(1H-indol-3-yl)sulfanium;chloride |
InChI |
InChI=1S/C12H16NS.ClH/c1-3-14(4-2)12-9-13-11-8-6-5-7-10(11)12;/h5-9,13H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RIOOPVNKUFPVKZ-UHFFFAOYSA-M |
规范 SMILES |
CC[S+](CC)C1=CNC2=CC=CC=C21.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)
